3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione
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Description
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.33g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the inactivation of incretin hormones like glucagon-like peptide (GLP)-1 . These hormones play a crucial role in regulating insulin secretion .
Mode of Action
This compound acts as a competitive inhibitor of DPP-4 . It binds to the active site of DPP-4, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretins, which in turn stimulate insulin secretion and inhibit glucagon release .
Biochemical Pathways
By inhibiting DPP-4, this compound potentiates the biological activity of incretin hormones . This leads to an increase in insulin secretion and a decrease in glucagon release in a glucose-dependent manner . The overall effect is improved glycemic control .
Pharmacokinetics
They are absorbed rapidly after oral administration and are widely distributed throughout the body .
Biochemical Analysis
Biochemical Properties
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including Dipeptidyl Peptidase-4 (DPP-4), a key enzyme involved in glucose metabolism . The nature of these interactions is primarily inhibitory, leading to potentiation of the biological activity of incretin hormones like glucagon-like peptide (GLP)-1 .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it enhances the activity of GLP-1, which in turn stimulates insulin secretion and inhibits glucagon secretion . This leads to improved glycemic control in diabetic conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a competitive inhibitor of DPP-4, leading to increased levels of active GLP-1 in the systemic circulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been observed to lower HbA1c after multiple dosing in both genetic and non-genetic models of diabetes .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose metabolism. It interacts with the enzyme DPP-4 and impacts metabolic flux and metabolite levels .
Properties
IUPAC Name |
3-methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-7-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-8-5-4-6-9-18/h3H,1,4-9H2,2H3,(H,16,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMBRSVEDWDMAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.